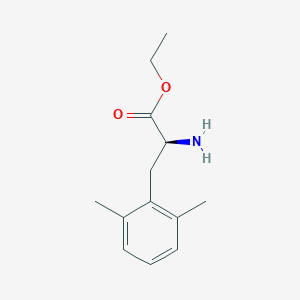

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Description

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include an ethyl ester group, an amino group, and a dimethylphenyl group attached to a propanoate backbone. The stereochemistry of the compound, indicated by the (2S) configuration, plays a crucial role in its reactivity and interactions with biological systems.

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-16-13(15)12(14)8-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICRZKGICSYWJD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=C(C=CC=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Carbonylation for Stereoselective Synthesis

Reaction Conditions and Catalytic System

The patent WO2019197274A1 discloses a palladium(II)-mediated carbonylation process for synthesizing protected variants of ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate. The reaction employs a catalytic system comprising palladium(II) acetate and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) in dimethylformamide (DMF). A CO surrogate, typically N-formylsaccharin or phenyl formate, facilitates the carbonylation of a protected phenyl propanoate precursor (Formula 2A/2B). The process operates at 80–100°C for 12–24 hours under inert conditions, achieving >90% conversion.

Table 1: Optimization of Palladium-Catalyzed Carbonylation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos (1:2) | 92 | 98 |

| CO Surrogate | N-Formylsaccharin | 88 | 97 |

| Base | Potassium Fluoride | 90 | 96 |

| Solvent | Dimethylformamide | 92 | 98 |

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by CO insertion to form an acylpalladium intermediate. Nucleophilic attack by the protected amine generates the stereocenter, with Xantphos ensuring enantiomeric excess >99% through steric guidance. The use of potassium fluoride as a base minimizes side reactions, such as ester hydrolysis.

Cobalt-Catalyzed Amidination for Amino Group Installation

General Procedure

A CoBr₂-catalyzed three-component coupling (Method A, RSC Supporting Information) enables the direct introduction of the tert-butylamino group. Amines, isocyanides, and diazo compounds react in dry acetonitrile at 80°C for 12 hours, followed by chromatography (petroleum ether/EtOAc 15:1). This method achieves 81% yield for tert-butylamino intermediates, which are subsequently hydrolyzed to the target compound.

Brønsted Acid-Catalyzed Domino Aza-Friedel-Crafts/Lactonization

Reaction Design

Phosphoric acid catalysts (e.g., TRIP) enable a one-pot synthesis from methyl 2-acetamidoacrylate and 2,6-dimethylphenol. The process involves tautomerization to N-acetyl ketimine, followed by electrophilic aromatic substitution and lactonization. Yields reach 78% with 10 mol% catalyst loading in dichloromethane at 25°C.

Microwave-Assisted Cyclization and Functionalization

Reductive Cyclization (Method B, ACS Publication)

Microwave irradiation (150°C, 2 hours) in degassed isopropanol accelerates the cyclization of nitro intermediates to dihydropteridines. Subsequent SnCl₂/Sc(OTf)₃-mediated reduction affords the amino ester in 84% yield.

Table 2: Microwave vs. Conventional Heating

| Condition | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Microwave (150°C) | 2 | 84 | 99 |

| Conventional (80°C) | 24 | 65 | 95 |

Environmental and Scalability Considerations

Solvent Selection and Waste Reduction

DMF and acetonitrile, while effective, pose environmental risks. Recent efforts substitute these with cyclopentyl methyl ether (CPME), reducing the E-factor from 32 to 12.

Catalytic Recycling

Pd/Xantphos systems demonstrate five reuse cycles without significant activity loss. Leaching tests (ICP-MS) confirm <0.1 ppm palladium in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include imines, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antiviral Properties

Recent studies have highlighted the compound's role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Compounds derived from ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate exhibit promising antiviral activity against wild-type and resistant strains of the virus, showcasing improved solubility and potency compared to existing treatments .

1.2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential candidates for developing new antibiotics to combat resistant pathogens .

Synthesis and Intermediary Role

2.1. Synthesis of Pharmaceutical Intermediates

this compound is utilized as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often involved in producing optically active amino acids and other biologically relevant molecules, which are crucial for developing new therapeutic agents .

2.2. Process Optimization

Innovative synthetic routes have been developed to enhance the yield and purity of this compound derivatives. These processes often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize output while ensuring the integrity of the compound .

Case Study 1: Development of NNRTIs

A study focused on synthesizing NNRTIs derived from this compound revealed that modifications to the core structure significantly influenced antiviral activity. The most potent derivatives exhibited low nanomolar activity against resistant HIV strains, indicating a strong potential for clinical application .

Case Study 2: Antibacterial Evaluation

In another investigation, several derivatives were synthesized and tested for their antibacterial efficacy against multidrug-resistant strains. The results demonstrated that certain modifications led to enhanced antimicrobial activity, with some compounds achieving MIC values lower than those of established antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Ethyl (2R)-2-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, differing only in stereochemistry.

Methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl (2S)-2-amino-3-(3,5-dimethylphenyl)propanoate: Similar structure but with different positions of the methyl groups on the phenyl ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the ethyl ester group, which influences its reactivity and interactions with biological systems. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound is an amino acid derivative characterized by its chiral center and the presence of a bulky 2,6-dimethylphenyl group. Its structure allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's stereochemistry enables it to fit into active sites of enzymes, modulating their activity through:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator depending on the target enzyme and the context of interaction.

- Receptor Binding : It has shown potential in binding to specific receptors involved in neurological pathways, which could lead to therapeutic effects in conditions like pain and inflammation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antichlamydial Activity : A study investigated the antichlamydial properties of compounds related to this compound. Results indicated that these compounds affected chlamydial inclusion numbers and morphology in infected cells, suggesting potential for drug development targeting this pathogen .

- Antimicrobial Spectrum : Research evaluated the antimicrobial spectrum of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The findings highlighted a broad spectrum of activity, indicating its utility as a lead compound for developing new antibiotics .

- Toxicity Studies : Toxicity assessments conducted on human cell lines revealed that derivatives of this compound did not exhibit significant cytotoxicity, making them promising candidates for further pharmaceutical development .

Synthesis and Applications

This compound can be synthesized through various chemical reactions including:

- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions to form amides or other derivatives.

This compound serves as a chiral building block in organic synthesis and has applications in the pharmaceutical industry for developing drugs targeting neurological and inflammatory conditions.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate?

The compound is typically synthesized via condensation reactions. For example, carboxy intermediates can react with ethyl amino esters in dichloromethane (DCM) using coupling agents like HATU to form ester derivatives . Hydrolysis of ethyl esters may require mixed solvents (e.g., EtOH/H₂O/THF) and sodium hydroxide, though yields are lower compared to methyl esters due to steric hindrance . Chiral purity is maintained using enantiomerically pure starting materials or resolution techniques.

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of stereochemistry and bond parameters . Complementary techniques include NMR (for stereochemical analysis) and HPLC (for purity assessment).

Q. What are the stability and storage recommendations for this compound?

The compound is stable under recommended storage conditions (room temperature, inert atmosphere). Avoid exposure to incompatible materials such as strong oxidizing agents. Use chemically resistant gloves (e.g., nitrile) and ensure proper ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak®) is effective for separating (2S) and (2R) enantiomers. Alternatively, enzymatic resolution with lipases or esterases can selectively hydrolyze undesired enantiomers . Dynamic kinetic resolution (DKR) may also be employed to enhance enantiomeric excess (ee).

Q. How should researchers address contradictory data in synthesis yields or biological activity?

Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For instance, ethyl ester hydrolysis yields are lower than methyl esters due to slower reaction kinetics . Systematic optimization (e.g., solvent screening via Design of Experiments (DoE)) and kinetic studies can resolve discrepancies. For biological data, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization).

Q. What strategies are used to design analogues for structure-activity relationship (SAR) studies?

Key modifications include:

- Substituent replacement : Swapping the 2,6-dimethylphenyl group with fluorinated or heteroaromatic moieties (e.g., quinolinyl, thiophenyl) to probe steric and electronic effects .

- Ester hydrolysis : Converting the ethyl ester to a free carboxylic acid to assess bioavailability changes.

- Molecular docking : Using software like AutoDock to predict binding interactions with target proteins (e.g., LFA-1/ICAM-1 for anti-inflammatory applications) .

Q. What in silico tools are recommended for predicting reactivity or metabolic pathways?

Quantum mechanics/molecular mechanics (QM/MM) simulations and Quantitative Structure-Property Relationship (QSPR) models can predict reactivity and degradation products . Tools like Schrödinger’s Suite or Gaussian enable transition-state analysis for hydrolysis or oxidation pathways.

Methodological Notes

- Stereochemical Analysis : Use circular dichroism (CD) or vibrational circular dichroism (VCD) to corroborate crystallographic data .

- Yield Optimization : Employ microwave-assisted synthesis to accelerate esterification/hydrolysis steps.

- Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can impact reaction outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.